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Compound of Interest

Compound Name: (1-Benzylpyrrolidin-3-yl)methanol

Cat. No.: B1336027

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound (1-Benzylpyrrolidin-3-yl)methanol, a key intermediate in the synthesis of various
pharmaceutical compounds. This document details its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for

these analyses.

Chemical Structure and Properties

Property Value

IUPAC Name (1-Benzylpyrrolidin-3-yl)methanol
CAS Number 5731-17-9

Molecular Formula C12H17NO

Molecular Weight 191.27 g/mol

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for (1-Benzylpyrrolidin-
3-yl)methanol.

'H NMR (Proton Nuclear Magnetic Resonance) Data
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Chemical Shift (3)
ppm

Multiplicity

Integration

Assignment

Data not publicly
available

Data not publicly
available

Data not publicly
available

Data not publicly
available

Data not publicly
available

Data not publicly
available

Data not publicly
available

13C NMR (Carbon-13 Nuclear Magnetic Resonance) Data
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Chemical Shift (8) ppm Assignment

Data not publicly available -

Data not publicly available -

Data not publicly available -

Data not publicly available -

Data not publicly available -

Data not publicly available -

Data not publicly available -

Data not publicly available -

Data not publicly available -

Data not publicly available -

IR (Infrared) Spectroscopy Data

Wavenumber (cm—?) Intensity Assignment

Data not publicly available - O-H stretch (alcohol)

Data not publicly available - C-H stretch (aromatic)

Data not publicly available - C-H stretch (aliphatic)

Data not publicly available - C=C stretch (aromatic)

Data not publicly available - C-O stretch (primary alcohol)
Data not publicly available - C-N stretch (tertiary amine)

MS (Mass Spectrometry) Data
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miz Relative Intensity (%) Assighment

191 Data not publicly available [M]* (Molecular lon)
Data not publicly available 100 Base Peak

Data not publicly available - Fragment lon

Data not publicly available - Fragment lon

Note: Despite extensive searches of scientific literature and chemical databases, specific,
publicly available spectroscopic data for (1-Benzylpyrrolidin-3-yl)methanol could not be
located. The tables above are structured to present the expected data based on the
compound's structure. Researchers are advised to acquire this data experimentally or through
commercial suppliers who may provide it upon request.

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:

e Sample Preparation: Approximately 5-10 mg of (1-Benzylpyrrolidin-3-yl)methanol is
dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds). Tetramethylsilane
(TMS) is added as an internal standard (0 ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

» 'H NMR Acquisition: The proton spectrum is acquired with a sufficient number of scans to
obtain a good signal-to-noise ratio. Key parameters include pulse width, acquisition time, and
relaxation delay.

e 13C NMR Acquisition: The carbon spectrum is acquired using proton decoupling to simplify
the spectrum to single lines for each unique carbon atom. A larger number of scans is
typically required due to the lower natural abundance of 13C.
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o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are
referenced to TMS.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:

Sample Preparation: A small amount of the solid (1-Benzylpyrrolidin-3-yl)methanol is
ground with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin,
transparent pellet. Alternatively, a thin film can be prepared by dissolving the sample in a
volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to
evaporate.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr
pellet without the sample) is recorded. The sample is then placed in the beam path, and the
sample spectrum is recorded.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:

o Sample Introduction: The sample is introduced into the mass spectrometer, typically via
direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid
Chromatography (LC-MS).

 lonization: The molecules are ionized, commonly using Electron lonization (El) or a soft
ionization technique like Electrospray lonization (ESI).
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e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion
intensity versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the
chemical structure of (1-Benzylpyrrolidin-3-yl)methanol.
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Caption: General workflow for the spectroscopic analysis of an organic compound.

Caption: Chemical structure of (1-Benzylpyrrolidin-3-yl)methanol.

 To cite this document: BenchChem. [Spectroscopic Profile of (1-Benzylpyrrolidin-3-
yl)methanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1336027#spectroscopic-data-of-1-benzylpyrrolidin-3-
yl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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